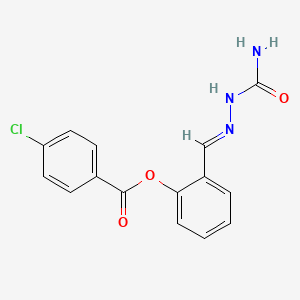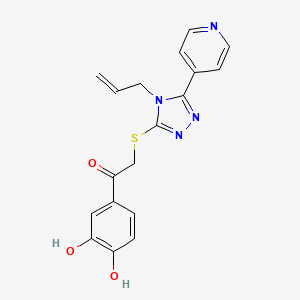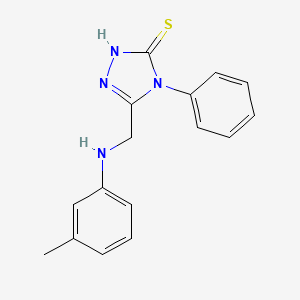
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮是一种复杂的 有机化合物,它具有独特的官能团组合,包括二甲氧基苯甲酰基、羟基、咪唑环和硝基苯基。
准备方法
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮的合成涉及多 个步骤,每个步骤都需要特定的试剂和条件。一种常见的合成路线包括以下步骤:
吡咯核的形成: 吡咯核可以通过在酸性条件下,通过合适的二酮与胺之间的缩合反应合成。
二甲氧基苯甲酰基的引入: 二甲氧基苯甲酰基可以通过使用 3,4-二甲氧基苯甲酰氯和路易斯酸催化剂 (如氯化铝) 进行的傅克酰化反应引入。
咪唑环的连接: 咪唑环可以通过使用 1H-咪唑和丙基链上的合适离去基团进行的亲核取代反应连接。
硝基苯基的添加: 硝基苯基可以通过使用硝酸和硫酸进行的硝化反应引入。
工业生产方法可能涉及优化这些步骤,以提高产量和可扩展性,包括使用连续流动反应器和自动化合成平台。
化学反应分析
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮可以发生各种 化学反应,包括:
氧化: 可以使用氧化剂(如高锰酸钾或三氧化铬)将羟基氧化为羰基。
还原: 可以使用还原剂(如钯催化剂或硼氢化钠的氢气)将硝基还原为氨基。
水解: 可以在酸性或碱性条件下水解化合物中的酯键或酰胺键,生成相应的羧酸或胺。
这些反应中常用的试剂和条件包括酸、碱、氧化剂、还原剂和催化剂。这些反应形成的主要产物取决于 所用的特定反应条件和试剂。
科学研究应用
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮在科学研究中有 几个应用:
药物化学: 该化合物可用作针对各种疾病(包括癌症、传染病和神经系统疾病)开发新药的先导化合物。
有机合成: 它可以作为合成更复杂分子的构建单元,从而可以探索新的化学空间并发现新的化合物。
材料科学: 该化合物中独特的官能团组合使其成为开发具有特定特性的新材料(如导电性、荧光性或 催化活性)的潜在候选者。
生物学研究: 它可用作探针来研究生物过程和途径,从而深入了解各种生物靶标的作用机制。
作用机制
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮的作用机制涉及 它与特定分子靶标和途径的相互作用。该化合物可以通过以下方式发挥作用:
与酶结合: 它可以通过与酶的活性位点结合来抑制或激活酶,从而调节其活性。
与受体相互作用: 它可以与细胞表面或细胞内受体结合,触发导致各种细胞反应的信号通路。
基因表达的调节: 它可以通过与转录因子或其他调节蛋白相互作用来影响基因表达,从而导致特定蛋白 水平的变化。
所涉及的特定分子靶标和途径取决于其使用的背景和正在研究的生物系统。
相似化合物的比较
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮可以与其他类似 的化合物进行比较,例如:
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-苯基-1,5-二氢-2H-吡咯-2-酮: 该化合物缺 乏硝基,这可能导致不同的化学反应性和生物活性。
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(4-硝基苯基)-1,5-二氢-2H-吡咯-2-酮: 该化合 物的硝基位于不同的位置,这可能会影响它与分子靶标的相互作用及其整体性质。
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-氨基苯基)-1,5-二氢-2H-吡咯-2-酮: 该化合 物具有氨基而不是硝基,这可能导致不同的生物活性
和化学反应性。
4-(3,4-二甲氧基苯甲酰)-3-羟基-1-[3-(1H-咪唑-1-YL)丙基]-5-(3-硝基苯基)-1,5-二氢-2H-吡咯-2-酮的独特性在于它 特定的官能团组合,这赋予了其独特的化学和生物学性质。
属性
CAS 编号 |
618080-98-1 |
|---|---|
分子式 |
C25H24N4O7 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24N4O7/c1-35-19-8-7-17(14-20(19)36-2)23(30)21-22(16-5-3-6-18(13-16)29(33)34)28(25(32)24(21)31)11-4-10-27-12-9-26-15-27/h3,5-9,12-15,22,30H,4,10-11H2,1-2H3/b23-21+ |
InChI 键 |
KMBCNJAFRZLEMO-XTQSDGFTSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019582.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019583.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12019593.png)

![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)



![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)
![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)

